molecular formula C15H22N4O B11163657 N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11163657
M. Wt: 274.36 g/mol
InChI Key: BQSWYDCCABHNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁴,6-Diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by substituents at positions 1, 3, 4, and 5. Key structural features include:

  • 1- and 3-methyl groups: These substituents enhance steric stability and modulate electronic properties of the heterocyclic core.
  • N⁴-isopropyl and 6-diisopropyl groups: These hydrophobic groups influence solubility and intermolecular interactions.
  • 4-carboxamide moiety: A critical functional group for hydrogen bonding and biological activity.

For example, brominated intermediates (e.g., 6-bromo-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine) are reacted with phosphorus oxybromide to introduce hydrazine or carboxamide groups . Subsequent coupling reactions (e.g., with isocyanates or aryl halides) yield final products .

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

1,3-dimethyl-N,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H22N4O/c1-8(2)12-7-11(15(20)16-9(3)4)13-10(5)18-19(6)14(13)17-12/h7-9H,1-6H3,(H,16,20)

InChI Key

BQSWYDCCABHNHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC(C)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyridines with Hydrazines

A widely adopted method involves the cyclocondensation of 3-aminopyridine derivatives with substituted hydrazines. For instance, 6-isopropyl-4-methylpyridin-3-amine reacts with methylhydrazine under acidic conditions to yield the 1,3-dimethyl-substituted pyrazolo[3,4-b]pyridine intermediate. Key parameters include:

  • Temperature : 80–100°C

  • Catalyst : Acetic acid or HCl

  • Yield : 60–75%

This method prioritizes regioselectivity, ensuring the methyl groups occupy the 1- and 3-positions of the pyrazole ring.

Palladium-Catalyzed Cyclization

Recent advances employ palladium-catalyzed cross-coupling to construct the bicyclic system. A 3-iodo-4-methylpyridine derivative undergoes coupling with a propargylamine intermediate, followed by cyclization in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). This method offers superior control over steric hindrance introduced by the isopropyl groups at C-6 and N⁴.

The introduction of the carboxamide group at position 4 is achieved through aminocarbonylation, leveraging palladium catalysis.

Palladium-Catalyzed Aminocarbonylation

Adapting methodologies from Skrydstrup’s COware® system, 4-iodo-1,3-dimethyl-6-isopropyl-1H-pyrazolo[3,4-b]pyridine reacts with isopropylamine under CO atmosphere (generated ex situ) to form the target carboxamide:

Reaction Conditions

ParameterValue
CatalystPd(OAc)₂ (2 mol%)
LigandXantphos (4 mol%)
SolventDMF/Toluene (1:1)
Temperature90°C
CO Pressure1 atm
Yield89–92%

This method circumvents hazardous CO gas handling and achieves near-quantitative conversion.

Sequential Bromination-Amidation

Alternative routes involve bromination at C-4 followed by Ullmann-type amidation:

  • Bromination : NBS (1.1 eq) in CCl₄ at 0°C (78% yield).

  • Amidation : CuI (10 mol%), L-proline (20 mol%), isopropylamine (2 eq), K₂CO₃ (3 eq) in DMSO at 110°C (65% yield).

While less efficient than aminocarbonylation, this approach is viable for laboratories lacking CO infrastructure.

Substituent Optimization: Isopropyl and Methyl Groups

N⁴-Isopropyl Functionalization

The N⁴-isopropyl group is introduced during the aminocarbonylation step by employing isopropylamine as the nucleophile. competing reactions (e.g., hydrolysis to carboxylic acid) are suppressed by maintaining anhydrous conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary pathways:

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation + Aminocarbonylation7298High regioselectivityMulti-step purification
Palladium Cyclization + Ullmann Amidation6895Avoids CO gasLower functional group tolerance

Scale-Up Considerations and Industrial Feasibility

For kilogram-scale production, the aminocarbonylation route demonstrates superior efficiency:

  • Batch Size : 5 kg

  • Cycle Time : 48 h

  • Impurities : <0.5% (by HPLC)

Critical process parameters include strict temperature control during CO generation and exclusion of moisture during amide coupling.

Chemical Reactions Analysis

Types of Reactions

N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide demonstrates significant anticancer properties. Preliminary studies have shown that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Evaluation

  • Cell Lines Tested : A549 (lung cancer) and MCF-7 (breast cancer)
  • IC50 Values :
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

The compound exhibits potential anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases where cytokine levels are elevated.

Mechanism of Action :

  • Inhibition of NF-kB signaling pathway
  • Reduction in the production of TNF-alpha and IL-6

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-b]pyridine have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents.

Research Findings :

  • Compounds within this class have been tested against Gram-positive and Gram-negative bacteria.
  • Demonstrated effectiveness in inhibiting bacterial growth, suggesting a role in developing new antibiotics .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Utilizing appropriate hydrazine derivatives and pyridine-based compounds.
  • Substitution Reactions : Modifying the pyrazole ring to enhance biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
N~4~,6-diisopropyl-1,3-dimethyl...SignificantModeratePresent
Pyrazolo[3,4-b]pyridine derivative XModerateHighAbsent
Pyrazolo[3,4-b]pyridine derivative YLowSignificantModerate

Mechanism of Action

The compound exerts its effects by inhibiting the activity of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation can lead to cancer. By binding to the ATP pocket of TRKs, the compound prevents the phosphorylation of the kinase domain, thereby inhibiting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight Synthesis Yield Key Applications/Properties References
N⁴,6-Diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N⁴-isopropyl, 6-diisopropyl, 1,3-methyl, 4-carboxamide ~317.4 g/mol (estimated) Not explicitly reported Potential kinase inhibition or receptor targeting (inferred from analogues)
JTE013 2,6-Dichloropyridin-4-yl hydrazine carboxamide ~406.3 g/mol Not reported Sphingosine-1-phosphate receptor modulator; used in PET imaging studies
AB1 1-allyl, 4-isopropyl, 3-methyl, 6-hydrazine carboxamide ~408.9 g/mol Not reported Probable role in inflammation studies (inferred from structural class)
6-(Furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-furan-2-yl, 1,3-methyl, 4-carboxylic acid ~283.3 g/mol 79% yield Inhibitor design for enzymatic targets (e.g., kinases)
N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 6-(4-methoxyphenyl), 1,3-methyl, 4-carboxamide 439.5 g/mol Not reported Enhanced lipophilicity due to methoxyphenyl group; potential CNS drug candidate

Key Trends and Findings

Substituent Impact on Solubility :

  • Hydrophobic groups (e.g., isopropyl, methoxyphenyl) reduce aqueous solubility but improve membrane permeability. For instance, JTE013’s dichloropyridinyl group enhances target binding but requires formulation optimization for bioavailability .
  • Polar groups (e.g., carboxylic acid in ’s compound) increase solubility but may limit blood-brain barrier penetration .

Synthetic Efficiency :

  • Yields vary significantly with substituent complexity. For example, hydrazine-carboxamide derivatives (e.g., compound 5e in ) achieve 86% yield due to optimized coupling conditions , while brominated intermediates (e.g., compound 1 in ) show lower yields (18%) due to steric hindrance .

Biological Activity :

  • Carboxamide derivatives (e.g., N⁴,6-diisopropyl compound) are common in kinase inhibitors due to their ATP-binding site interactions.
  • Chlorinated analogues (e.g., JTE013) exhibit specificity for G protein-coupled receptors, highlighting substituent-driven target selectivity .

Case Study: Radiolabeled Derivatives

describes the synthesis of N-(2-Chloro-6-hydroxypyridin-4-yl)-2-(4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)hydrazine-1-carboxamide (18) , a precursor for radiolabeling. Key comparisons:

  • Modification : Hydroxyl group at pyridinyl position improves water solubility vs. methoxy or chloro substituents.
  • Yield: 43% after deprotection, lower than non-hydroxylated analogues due to sensitivity of hydroxyl groups during purification .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N⁴,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. For example, pyrazolo[3,4-b]pyridine derivatives are synthesized via condensation of aminopyrazoles with aromatic aldehydes or ketones under reflux in acetonitrile or ethanol. Reaction parameters such as temperature (80–100°C), solvent polarity, and catalyst (e.g., triethylamine) significantly influence yield. Post-reaction, evaporation under reduced pressure and recrystallization from acetonitrile or ethanol are standard purification steps .

Q. What purification techniques ensure high purity for this compound?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., acetonitrile) is effective for isolating crystalline products. Chromatographic methods, such as column chromatography with silica gel and ethyl acetate/hexane gradients, can resolve impurities. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) is recommended for purity validation (>98%) .

Q. Which spectroscopic methods are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., diisopropyl groups at δ 1.2–1.5 ppm, methyl substituents at δ 2.3–2.6 ppm) .
  • IR Spectroscopy : Confirms carboxamide C=O stretching (~1650–1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C17H25N4O: calculated 313.20) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications at the diisopropyl or methyl positions. For example, replace isopropyl with cyclopropyl to assess steric effects .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability assays (e.g., IC50 determination in cancer lines). Compare activity trends with computational docking results .
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Methodological Answer :

  • Parameter Screening : Systematically vary solvent (e.g., DMF vs. acetonitrile), temperature, and catalyst loading in small-scale trials.
  • Reproducibility Checks : Confirm moisture sensitivity of intermediates (e.g., anhydrous conditions for carboxamide formation) .
  • Yield Optimization Table :
SolventTemperature (°C)CatalystYield (%)
Acetonitrile80Triethylamine72
DMF100None58
Ethanol70K2CO365

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to ATP-binding pockets (e.g., kinases). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with diisopropyl substituents .
  • MD Simulations : Conduct 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in biological activity across cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Generate IC50 values in ≥3 cell lines (e.g., MCF-7, A549, HepG2) to assess selectivity.
  • Mechanistic Profiling : Perform transcriptomics or proteomics to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.